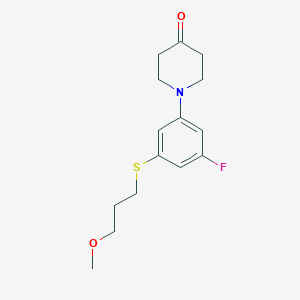
1-(3-Fluoro-5-((3-methoxypropyl)thio)phenyl)piperidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluoro-5-((3-methoxypropyl)thio)phenyl)piperidin-4-one, with the chemical formula C₁₅H₂₀FNO₂S, is a fascinating compound that combines aromatic and heterocyclic features. Let’s explore its properties and applications.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the protodeboronation method, which utilizes pinacol boronic esters. The hydromethylation sequence has been successfully applied to related compounds like (−)-Δ8-THC and cholesterol . specific details for this compound’s synthesis remain proprietary.
Industrial Production:: While industrial-scale production methods are not widely documented, research labs and pharmaceutical companies likely employ similar synthetic routes with modifications for scalability.
Chemical Reactions Analysis
Reactivity:: 1-(3-Fluoro-5-((3-methoxypropyl)thio)phenyl)piperidin-4-one can undergo various reactions, including:
Oxidation: It may be oxidized under specific conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substituents on the phenyl ring can be replaced.
Boronic acids: Used in Suzuki-Miyaura cross-coupling reactions.
Hydrogen peroxide (H₂O₂): For oxidation.
Hydride reagents (e.g., NaBH₄): For reduction.
Major Products:: The specific products depend on reaction conditions, but they often involve modifications to the phenyl ring or piperidinone moiety.
Scientific Research Applications
1-(3-Fluoro-5-((3-methoxypropyl)thio)phenyl)piperidin-4-one finds applications in:
Medicinal Chemistry: Researchers explore its potential as a drug scaffold.
Biological Studies: Investigating its interactions with receptors and enzymes.
Industry: It may serve as a precursor for other compounds.
Mechanism of Action
The compound’s mechanism of action likely involves binding to specific molecular targets, affecting cellular pathways. detailed studies are ongoing.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, researchers often compare it to related piperidinones and thioaryl compounds. Its unique fluorine substitution sets it apart.
Properties
Molecular Formula |
C15H20FNO2S |
|---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
1-[3-fluoro-5-(3-methoxypropylsulfanyl)phenyl]piperidin-4-one |
InChI |
InChI=1S/C15H20FNO2S/c1-19-7-2-8-20-15-10-12(16)9-13(11-15)17-5-3-14(18)4-6-17/h9-11H,2-8H2,1H3 |
InChI Key |
PMEODAXWNLRJFD-UHFFFAOYSA-N |
Canonical SMILES |
COCCCSC1=CC(=CC(=C1)F)N2CCC(=O)CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



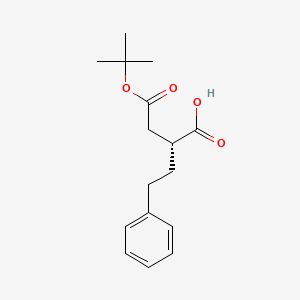
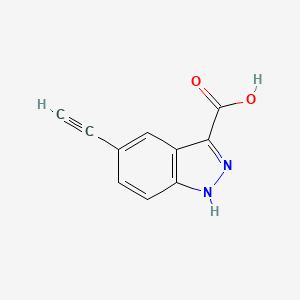
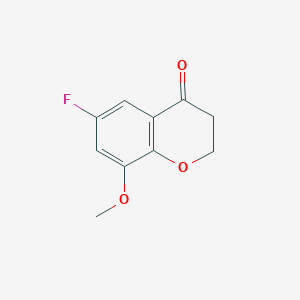
![2-(2-(Tert-butoxycarbonyl)-2-azaspiro[3.4]octan-5-YL)acetic acid](/img/structure/B13039865.png)
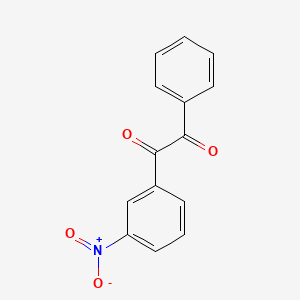
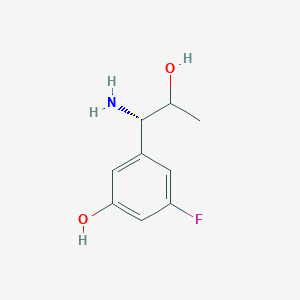
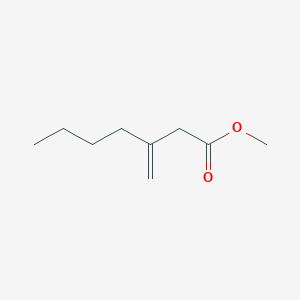
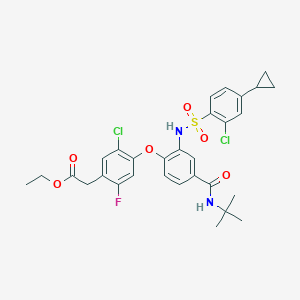


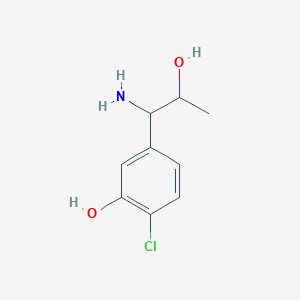

![Benzo[d]isoxazol-3-yl trifluoromethanesulfonate](/img/structure/B13039917.png)
